2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of 3-chlorophenoxyacetic acid: This can be synthesized by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 5-methyl-1,3-thiazole-2-amine: This can be prepared by reacting 2-bromo-5-methylthiazole with ammonia or an amine.
Amide bond formation: The final step involves the coupling of 3-chlorophenoxyacetic acid with 5-methyl-1,3-thiazole-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for cost, yield, and scalability. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: It can be explored as a potential herbicide or pesticide due to its structural features.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group and thiazole ring may contribute to binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a different position of the chlorine atom.
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide: Bromine instead of chlorine.
2-(3-chlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Different position of the methyl group on the thiazole ring.
Uniqueness
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The combination of the chlorophenoxy group and the thiazole ring in this specific arrangement may result in unique interactions with molecular targets.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-5-3-4-10(14)6-11/h3-7,9H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJALLYIWCOQGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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